Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl-
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Overview
Description
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- is a chemical compound that features a benzenesulfonamide group attached to a 1,5-naphthyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- typically involves the reaction of 4-amino-benzenesulfonamide with a 1,5-naphthyridine derivative. One common method includes the use of a cyclization reaction where the 1,5-naphthyridine ring is formed through the reaction of appropriate precursors under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled environments to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors.
Biological Research: The compound is used in studies related to enzyme inhibition and cellular uptake mechanisms.
Industrial Applications: It finds use in the development of new materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This inhibition disrupts the enzyme’s normal function, leading to changes in cellular processes such as pH regulation and metabolic pathways. The compound’s molecular targets include the active sites of these enzymes, where it binds and prevents their normal activity .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonamide, 4-amino-N-1,8-naphthyridin-2-yl-
- Benzenesulfonamide, 4-amino-N-1,6-naphthyridin-2-yl-
- Benzenesulfonamide, 4-amino-N-1,7-naphthyridin-2-yl-
Uniqueness
Benzenesulfonamide, 4-amino-N-1,5-naphthyridin-2-yl- is unique due to its specific 1,5-naphthyridine ring system, which imparts distinct chemical and biological properties. This structural arrangement allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
54996-16-6 |
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Molecular Formula |
C14H12N4O2S |
Molecular Weight |
300.34 g/mol |
IUPAC Name |
4-amino-N-(1,5-naphthyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H12N4O2S/c15-10-3-5-11(6-4-10)21(19,20)18-14-8-7-12-13(17-14)2-1-9-16-12/h1-9H,15H2,(H,17,18) |
InChI Key |
VPCBJWMPLZYLSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N)N=C1 |
Origin of Product |
United States |
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